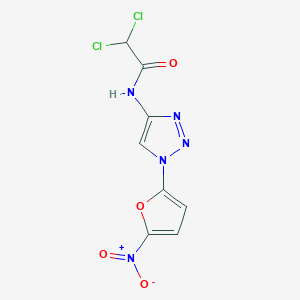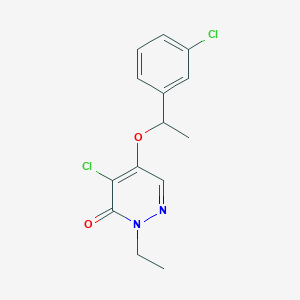
5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is a complex organic compound that features both pyrimidine and quinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.
Quinoline Ring Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Two Moieties: The final step would involve coupling the pyrimidine and quinoline rings under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the double bonds or the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Biochemistry: Studying its interactions with biological macromolecules like proteins and DNA.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phenylpyrimidine: Shares the pyrimidine core but lacks the quinoline moiety.
Quinolin-8-one: Contains the quinoline structure but not the pyrimidine ring.
Uniqueness
The unique combination of pyrimidine and quinoline rings in 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one may confer distinct biological activities and chemical properties not found in simpler analogs.
Propriétés
Numéro CAS |
833488-12-3 |
|---|---|
Formule moléculaire |
C19H14N4O |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C19H14N4O/c20-19-22-15(12-5-2-1-3-6-12)11-16(23-19)13-8-9-17(24)18-14(13)7-4-10-21-18/h1-11,24H,(H2,20,22,23) |
Clé InChI |
QTPVSMFKUSIORT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)

![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)


![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)




![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)



